molecular formula C15H23NO B3015742 4-Benzyl-2,2,6,6-tetramethylmorpholine CAS No. 58607-28-6

4-Benzyl-2,2,6,6-tetramethylmorpholine

Cat. No.: B3015742
CAS No.: 58607-28-6
M. Wt: 233.355
InChI Key: YWWSXJXYWUCXDZ-UHFFFAOYSA-N
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Description

4-Benzyl-2,2,6,6-tetramethylmorpholine is an organic compound with the molecular formula C15H23NO It is a derivative of morpholine, characterized by the presence of a benzyl group and four methyl groups attached to the nitrogen and carbon atoms of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,2,6,6-tetramethylmorpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,2,6,6-tetramethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyl-2,2,6,6-tetramethylmorpholine has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 4-Benzyl-2,2,6,6-tetramethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another derivative of morpholine with similar structural features but without the benzyl group.

    4-Benzylmorpholine: Lacks the four methyl groups present in 4-Benzyl-2,2,6,6-tetramethylmorpholine.

    N-Benzylmorpholine: Similar structure but with the benzyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both the benzyl group and the four methyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-benzyl-2,2,6,6-tetramethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14(2)11-16(12-15(3,4)17-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSXJXYWUCXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add solid NaBH4 (776 mg, 20.5 mmol) to a solution of 4-benzyl-2-iodomethyl-2,6,6-trimethyl-morpholine (6.22 g, 17.3 mmol) in DMSO (20 mL) and then heat the mixture at 100° C. After 2 h, add additional DMSO (10 mL). After an additional 1.25 h, add extra NaBH4 (120 mg, 3.17 mmol). Remove the heat after an additional 1.25 h (total reaction time=4.5 h). Quench the excess NaBH4 with 5 M HCl (20 ml). After 15 min, add 5 M NaOH (20 mL) and 1 M Na2S2O3 (20 mL) and then stir the mixture overnight. Dilute the mixture with tert-butyl methyl ether (250 mL) and water (100 mL). Separate the organic solution and wash with additional water (4×100 mL). Dry, filter and concentrate the organic solution. Purify the residue by flash chromatography, using a gradient from 50% to 100% CH2Cl2 in pentane as eluent. Dry the product so obtained briefly at 60° C. under vacuum to give the title compound (2.43 g, 60%) as a colorless liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 3.45 (2H, s), 2.12 (4H, s), 1.15 (12H, s).
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Quantity
776 mg
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6.22 g
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20 mL
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120 mg
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Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

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